(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester
Description
This compound features a phenyl ring substituted with a chlorine atom at position 4, a formyl group at position 2, and a methoxy group at position 3. The tert-butyl carbamate group is attached to the phenyl ring, serving as a protective group for amines. The formyl group provides a reactive site for further chemical modifications, while the methoxy group enhances electron density on the aromatic ring, influencing reactivity and solubility.
Properties
IUPAC Name |
tert-butyl N-(4-chloro-2-formyl-5-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-11(18-4)9(14)5-8(10)7-16/h5-7H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHFLREQOGOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Zinc Chloride-Catalyzed Coupling
A robust method for carbamate synthesis involves reacting carbamoyl chlorides with alcohols or phenols. For the target compound, 4-chloro-5-methoxy-2-formylphenol is treated with tert-butyl carbamoyl chloride in the presence of ZnCl₂ as a catalyst.
Procedure :
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Reagent preparation : tert-Butyl carbamoyl chloride is synthesized by reacting tert-butanol with phosgene or thionyl chloride.
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Coupling reaction :
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Workup : The product is isolated via column chromatography (hexane/ethyl acetate), yielding 68–72%.
Key Advantages :
Chlorination and Formylation of a Methoxy-Substituted Precursor
A patent describing tert-butyl 4-chloromethylbenzoate synthesis provides insights into chlorination strategies adaptable to this target:
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Chlorination of 4-methyl-5-methoxy-2-formylphenol :
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Carbamate Protection :
Challenges :
Oxidation of a Methyl Group to Formyl
An alternative route involves oxidizing a methyl substituent to formyl:
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Synthesis of 4-chloro-5-methoxy-2-methylphenol :
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Oxidation with MnO₂ :
Boc Deprotection and Re-Protection Strategies
In multistep syntheses, temporary Boc deprotection may be necessary. A mild method using oxalyl chloride in methanol ensures selective removal without affecting other functional groups:
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Deprotection :
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Re-protection :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| ZnCl₂-Catalyzed Coupling | Carbamoyl chloride + phenol | 110°C, toluene | 68–72% | High regioselectivity | Requires anhydrous conditions |
| Sequential Functionalization | Chlorination → oxidation → Boc protection | 0–10°C, reflux | 65–78% | Modular approach | Multiple purification steps |
| Methyl Oxidation | MnO₂ oxidation of methyl group | Acetic acid, reflux | 65% | Simple reagents | Moderate yield |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is (4-Chloro-2-carboxy-5-methoxy-phenyl)-carbamic acid tert-butyl ester.
Reduction: The major product is (4-Chloro-2-hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester.
Substitution: The major products depend on the nucleophile used but typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of carbamic acid derivatives in cancer therapy. For instance, compounds structurally related to (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer treatment. A study synthesized various derivatives and tested their efficacy against colon cancer cell lines (HCT-116). The results indicated that certain compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, demonstrating their potential as selective anticancer agents .
| Compound | IC50 (mg/mL) | Activity |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Low |
1.2 Neuroprotective Effects
Another area of research involves the neuroprotective properties of carbamate derivatives. Compounds similar to (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester have been investigated for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
2.1 Polymer Chemistry
In material science, (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can be utilized as a monomer for the synthesis of functional polymers. Its structure allows for the incorporation into polymer backbones that exhibit enhanced thermal stability and mechanical properties. Research indicates that polymers derived from carbamate esters demonstrate improved resistance to solvents and degradation compared to traditional polymers .
Agricultural Chemistry Applications
3.1 Pesticide Development
The compound's structure presents opportunities in agricultural chemistry, particularly in the development of novel pesticides or herbicides. Derivatives of carbamic acids have been known to exhibit insecticidal and fungicidal properties, making them suitable candidates for formulation into effective agrochemicals.
Case Studies
Case Study 1: Anticancer Compound Development
A recent study focused on synthesizing a series of carbamate derivatives based on (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, revealing that modifications to the phenolic structure significantly influenced their biological activity. This research underscores the importance of structural optimization in drug design .
Case Study 2: Polymer Synthesis
Another investigation involved using (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester as a precursor for creating high-performance polymers. The resulting materials exhibited enhanced properties such as increased tensile strength and thermal resistance, suggesting that this compound could play a critical role in advancing polymer technology .
Mechanism of Action
The mechanism of action of (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may enhance the compound’s solubility and bioavailability, while the chloro group can influence its reactivity and stability.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences among analogous tert-butyl carbamate derivatives:
Key Observations :
Analysis :
Physicochemical and Spectroscopic Properties
1H-NMR Comparison :
- Target Compound : Expected signals include a singlet for tert-butyl (~1.3 ppm), a formyl proton (~9.8 ppm), and methoxy protons (~3.8 ppm).
- Compound 5c : tert-butyl (1.37 ppm), benzylidene protons (3.75 ppm), aromatic protons (7.21–7.53 ppm) .
- L14 : Methylthiazole protons (~2.5 ppm), pyrrolidine protons (3.0–4.0 ppm) .
Reactivity :
- The formyl group in the target compound enables reactions like Schiff base formation, unlike the dichlorophenyl or benzylidene analogs.
- L14 ’s acetic acid moiety facilitates amide bond formation for bioconjugation .
Biological Activity
(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C12H14ClN O3
- CAS Number : 1632286-03-3
- Molecular Weight : 253.7 g/mol
The biological activity of this compound can be attributed to its structural characteristics, which may influence various biochemical pathways. The presence of the chloro and methoxy groups on the phenyl ring is believed to enhance its interaction with biological targets, potentially leading to:
- Anticancer Activity : Similar compounds have shown inhibitory effects on cancer cell proliferation.
- Anti-inflammatory Effects : Carbamate derivatives often exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives similar to (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and DU145 (prostate cancer). Results indicated that certain derivatives possess significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics .
- Mechanistic Insights : The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest at specific phases (G0/G1), which is crucial for halting tumor growth .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Similar carbamate derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic efficacy in inflammatory conditions .
Case Study 1: High-throughput Screening for Anticancer Activity
A study conducted using high-throughput screening techniques evaluated a library of carbamate derivatives, including those structurally related to (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester. The results demonstrated that several compounds exhibited potent antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for drug development .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was performed on a series of carbamates, revealing that modifications at the para position of the phenolic ring significantly impacted biological activity. The introduction of electron-withdrawing groups like chloro enhanced the potency against cancer cells compared to unsubstituted analogs .
Data Summary
Q & A
Q. What are the recommended synthetic routes for preparing (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester?
The tert-butyl carbamate group is typically introduced via tert-butylation reactions. A common method involves using tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) under acidic conditions. For example, in analogous compounds, the reaction of free amines or hydroxyl groups with Boc₂O in the presence of trifluoroacetic acid (TFA) or other fluorinated acids can enhance solubility and reaction efficiency . The formyl and chloro substituents may require protection during synthesis to avoid side reactions, necessitating orthogonal protecting group strategies.
Q. How should this compound be stored to ensure stability?
The compound is stable under recommended storage conditions (room temperature, inert atmosphere). However, it is sensitive to strong acids/bases and oxidizing/reducing agents. Store in a tightly sealed container, protected from light and moisture, in a well-ventilated area. Stability studies suggest avoiding prolonged exposure to temperatures >40°C .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for CH₃), carbamate carbonyl (δ ~155 ppm), and aromatic protons (δ 6.5–8.0 ppm). For example, similar tert-butyl carbamates show distinct splitting patterns for the methoxy and formyl groups .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ can verify the molecular formula (C₁₃H₁₅ClNO₅).
- HPLC : Reverse-phase chromatography with UV detection (λ ~250–300 nm) ensures purity .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
The formyl group may react with nucleophiles or undergo undesired condensations. To mitigate this:
- Use mild, anhydrous conditions (e.g., DMF or THF as solvents).
- Employ temporary protection of the formyl group (e.g., acetal formation) .
- Optimize stoichiometry of Boc₂O and acid catalysts (e.g., TsOH or TFA) to enhance regioselectivity .
- Monitor reaction progress via TLC or in situ IR to detect intermediates .
Q. What strategies resolve low yields in tert-butylation steps?
Low yields often arise from incomplete activation of the carbamate precursor or solubility issues. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DCM or t-BuOAc) to dissolve hydrophobic intermediates .
- Acid Selection : Fluorinated acids (e.g., TFA) improve solubility of ionic intermediates but may require neutralization post-reaction .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics for time-sensitive steps .
Q. How does the electronic nature of substituents influence reactivity in downstream applications?
The electron-withdrawing chloro and formyl groups activate the aromatic ring for electrophilic substitution, while the methoxy group directs reactivity to specific positions. For example:
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or GPCRs).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or nucleophilic attack sites .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions may arise from dynamic processes (e.g., rotamerization of the tert-butyl group) or impurities. Solutions include:
- Variable-Temperature NMR : Identify coalescence temperatures for rotamers .
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Methodological Considerations
Q. What protocols ensure safe handling of this compound in catalytic studies?
- Engineering Controls : Use fume hoods for weighing and reactions.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Quench reactive intermediates with aqueous base (e.g., NaOH) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
